molecular formula C21H25N5O2 B2451431 N-cyclopentyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 946204-06-4

N-cyclopentyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No.: B2451431
CAS No.: 946204-06-4
M. Wt: 379.464
InChI Key: MLFMIUVNOUBVOL-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a complex organic compound belonging to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyridazine core, which is a bicyclic system combining a pyrazole and a pyridazine ring. The presence of various substituents such as cyclopentyl, isopropyl, and phenyl groups contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Cyclization to form the pyrazolopyridazine core: The pyrazole intermediate is then reacted with a suitable dicarbonyl compound, such as a diester or diketone, to form the pyrazolopyridazine core.

    Introduction of substituents: The cyclopentyl, isopropyl, and phenyl groups are introduced through various substitution reactions, such as alkylation or acylation, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and target involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as kinase inhibitors and anticancer agents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their biological activities, including enzyme inhibition and antimicrobial effects.

Uniqueness

N-cyclopentyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is unique due to its specific substituents and the combination of structural features that contribute to its distinct chemical and biological properties. The presence of the cyclopentyl, isopropyl, and phenyl groups, along with the pyrazolopyridazine core, differentiates it from other similar compounds and may enhance its activity and selectivity in various applications.

Properties

IUPAC Name

N-cyclopentyl-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-14(2)19-17-12-22-26(16-10-4-3-5-11-16)20(17)21(28)25(24-19)13-18(27)23-15-8-6-7-9-15/h3-5,10-12,14-15H,6-9,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFMIUVNOUBVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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